

# SR-1903: A Technical Overview of a Novel RORy/LXR Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SR-1903 |           |
| Cat. No.:            | B610971 | Get Quote |

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on **SR-1903**. A comprehensive, manufacturer-disclosed safety and toxicity profile is not available in the public domain. The information herein is collated from vendor-supplied data and the primary scientific literature, intended for informational purposes only.

# **Executive Summary**

SR-1903 is a synthetic small molecule characterized by its unique polypharmacology, acting as a dual modulator of the Retinoic Acid Receptor-related Orphan Receptor y (RORy) and the Liver X Receptor (LXR). It functions as an inverse agonist of RORy and an agonist of LXR. This dual activity allows it to potently suppress inflammatory responses, positioning it as a compound of interest for autoimmune and metabolic diseases. Preclinical data in mouse models have demonstrated its efficacy in reducing the severity of collagen-induced arthritis and improving metabolic parameters in diet-induced obesity. However, a formal, complete safety and toxicity profile has not been published. This guide provides a detailed summary of the available efficacy data, the known mechanisms of action, and the experimental protocols derived from its primary characterization.

## **Core Pharmacological Data**

The primary pharmacological activity of **SR-1903** is centered on its interaction with two key nuclear receptors involved in immunity and metabolism.



Table 2.1: In Vitro Activity of SR-1903

| Target | Activity                   | Assay Type                   | IC50 Value    | Source    |
|--------|----------------------------|------------------------------|---------------|-----------|
| RORy   | Inverse Agonist            | Cell-Based<br>Reporter Assay | ~100 nM       | [1][2]    |
| PPARy  | Binding (No<br>Activation) | Not Specified                | 209 nM        | [1][2]    |
| LXR    | Agonist                    | Cell-Based<br>Reporter Assay | Not Specified | [1][2][3] |

Table 2.2: In Vivo Efficacy of SR-1903

| Animal Model | Condition                         | Dosing<br>Regimen         | Key Outcomes                                                                                     | Source |
|--------------|-----------------------------------|---------------------------|--------------------------------------------------------------------------------------------------|--------|
| Mouse        | Collagen-<br>Induced Arthritis    | 20 mg/kg (twice<br>daily) | Reduced disease severity score                                                                   | [1][2] |
| Mouse        | High-Fat Diet-<br>Induced Obesity | Not Specified             | Reduced blood<br>glucose, serum<br>cholesterol (Total<br>& LDL), body<br>weight, and fat<br>mass | [1][3] |

# **Safety and Toxicity Profile**

A comprehensive safety and toxicity profile for **SR-1903**, including data from formal good laboratory practice (GLP) toxicology studies, is not available in the public scientific literature. Key toxicological endpoints such as LD50 (Lethal Dose, 50%), genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology (cardiovascular, respiratory, and central nervous system effects) have not been reported. The primary publication focuses on the compound's efficacy and mechanism of action.

# **Mechanism of Action and Signaling Pathways**



**SR-1903** exerts its effects by modulating two distinct nuclear receptor signaling pathways. As an inverse agonist of RORy, it inhibits the differentiation of pro-inflammatory Th17 cells and the production of associated cytokines like IL-17. As an LXR agonist, it promotes cholesterol efflux and suppresses inflammatory gene expression in macrophages.

Diagram 4.1: SR-1903 Dual Signaling Pathway



RORy Pathway (Inhibition) SR-1903 Inverse Agonist RORy Inhibits Th17 Cell Differentiation Reduces IL-17 Production Suppresses Pro-inflammatory Response

#### SR-1903 Dual Mechanism of Action



Click to download full resolution via product page

Caption: Dual signaling pathways of SR-1903.



## **Key Experimental Protocols**

The following protocols are based on the methodologies described for characterizing **SR-1903**'s effects on inflammatory signaling in vitro.

## In Vitro TREM-1 Expression Assay

- Objective: To determine the effect of SR-1903 on the expression of the pro-inflammatory receptor TREM-1 in macrophages following an inflammatory stimulus.
- Cell Line: RAW 264.7 murine macrophage cell line.
- · Protocol:
  - RAW 264.7 cells are cultured in appropriate media and seeded into multi-well plates.
  - Cells are pre-treated with SR-1903 (10 μM) or vehicle control for a specified duration.
  - Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture media.
  - Following incubation, total RNA is harvested from the cells.
  - The expression level of TREM-1 mRNA is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
  - Data are normalized to a housekeeping gene, and the relative expression in SR-1903treated cells is compared to vehicle-treated controls.[1][2]
- Outcome: SR-1903 at 10  $\mu$ M was shown to inhibit the LPS-induced expression of TREM-1. [1][2]

# Diagram 5.1: Workflow for In Vitro TREM-1 Assay





Experimental Workflow: In Vitro TREM-1 Inhibition Assay

Click to download full resolution via product page

Caption: Workflow for TREM-1 expression analysis.

## Collagen-Induced Arthritis (CIA) Mouse Model

 Objective: To evaluate the in vivo efficacy of SR-1903 in a preclinical model of rheumatoid arthritis.



Animal Model: DBA/1J mice.

#### Protocol:

- Arthritis is induced in mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
- A booster immunization is administered approximately 21 days after the primary immunization.
- Upon the onset of visible signs of arthritis, mice are randomized into treatment groups.
- One group receives SR-1903 administered at a dose of 20 mg/kg twice daily (route of administration, e.g., oral gavage or intraperitoneal injection, is not specified in available sources). The control group receives a vehicle.
- Disease progression is monitored over time by scoring paw swelling and inflammation based on a standardized clinical scoring system.
- At the end of the study, serum and tissue samples may be collected for biomarker analysis (e.g., cytokine levels).
- Outcome: SR-1903 treatment significantly reduced the severity score of arthritis compared to the vehicle control group.[1][2]

### **Conclusion and Future Directions**

**SR-1903** is a promising preclinical compound with a novel dual-action mechanism that impacts both inflammatory and metabolic signaling pathways. The available data demonstrate clear efficacy in relevant animal models of arthritis and obesity. However, the lack of a publicly available, comprehensive safety and toxicity profile is a significant data gap. For **SR-1903** to advance in the drug development pipeline, rigorous evaluation of its safety pharmacology, pharmacokinetic properties (ADME), and potential for off-target toxicities through standardized in vitro and in vivo studies will be essential. Researchers and developers are advised to conduct their own thorough safety assessments before considering this compound for further investigation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SR-1903: A Technical Overview of a Novel RORy/LXR Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610971#sr-1903-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com